Home > Products > Screening Compounds P65829 > 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine
3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine - 90237-03-9

3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine

Catalog Number: EVT-1478536
CAS Number: 90237-03-9
Molecular Formula: C8H15N7O3S3
Molecular Weight: 353.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
An impurity of Famotidine. Famotidine is a histamine H9 receptor antagonist that inhibits stomach acid production
Overview

3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine is a chemical compound known for its role as an impurity in the synthesis of Famotidine, a medication primarily used to treat conditions related to excess stomach acid, such as ulcers and gastroesophageal reflux disease. The compound is characterized by a complex molecular structure and specific physicochemical properties that influence its behavior in biological systems.

Source

This compound is identified by the CAS number 90237-03-9 and has been documented in various chemical databases and publications. It is often referenced in the context of pharmaceutical research and development, particularly concerning the synthesis and analysis of Famotidine metabolites .

Classification

3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine belongs to the class of thiazole derivatives and can be classified as a sulfonamide compound due to the presence of a sulfamoyl group. Its structural complexity includes multiple functional groups that contribute to its chemical reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine typically involves multi-step organic reactions. Key steps may include:

  1. Formation of Thiazole Ring: The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
  2. Introduction of Sulfinyl Group: This step often involves oxidation reactions that introduce the sulfinyl functional group into the thiazole derivative.
  3. Amidation: The final steps involve coupling reactions to attach the sulfamoyl group to the propanamidine backbone.

Technical details regarding specific reagents, solvents, and reaction conditions are crucial for optimizing yield and purity during synthesis but are not extensively detailed in available literature.

Molecular Structure Analysis

Structure

The molecular formula of 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine is C8H15N7O3S3C_8H_{15}N_7O_3S_3, with a molar mass of approximately 353.44 g/mol. The compound features a thiazole ring, a sulfinyl group, and a sulfamoyl group attached to a propanamidine core.

Data

  • Density: Predicted density is 1.98 ± 0.1 g/cm³.
  • Melting Point: Decomposes between 85-95°C.
  • Boiling Point: Estimated at 676.4 ± 65.0 °C.
  • Solubility: Slightly soluble in dimethyl sulfoxide, ethanol, and methanol (when heated) .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light yellow to light beige solid.
  • Storage Conditions: Recommended storage at -20°C in a freezer.

Chemical Properties

The compound's reactivity is influenced by its functional groups:

  • Sulfonamide Group: Contributes to its potential biological activity.
  • Thiazole Ring: Provides stability and may participate in coordination with metal ions.

Relevant data indicates that the compound's properties make it suitable for further studies in medicinal chemistry and pharmacology .

Applications

3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine is primarily utilized in scientific research related to the synthesis of Famotidine and its metabolites. Its role as an impurity highlights the importance of thorough analytical methods in pharmaceutical development to ensure drug purity and efficacy. Research into similar compounds may also lead to discoveries in drug design targeting gastric acid-related conditions .

Introduction to 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine

Structural Identification and Nomenclature

3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine is a complex organic molecule characterized by several distinctive structural features. Its molecular formula is C₈H₁₅N₇O₃S₃, with a precise molecular weight of 353.44 g/mol [1] [4] [6]. The compound is registered under CAS number 90237-03-9, providing a unique identifier for chemical databases and regulatory documentation [1] [4] [6]. Structurally, it incorporates four key components: 1) A thiazole ring serving as the central heterocyclic scaffold, 2) A diaminomethyleneamino (guanidino) group attached at the 2-position of the thiazole ring, 3) A methylsulfinyl bridge (-CH₂-SO-) connecting the thiazole ring to a propane chain, and 4) A terminal N-sulfamoylpropanamidine moiety featuring the sulfamoyl (NHSO₂NH₂) functional group [3] [6].

Table 1: Key Structural Identifiers of 3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine

PropertyValue
CAS Registry Number90237-03-9
Molecular FormulaC₈H₁₅N₇O₃S₃
Molecular Weight353.44 g/mol
Accurate Mass353.0400 Da
IUPAC Name3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide
SMILES NotationC1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N

Nomenclature for this compound follows systematic IUPAC conventions, but it is also known by several synonyms in pharmaceutical and chemical literature. It is formally identified as Famotidine Sulfoxide, reflecting its metabolic relationship to the therapeutic agent famotidine [4] [6]. In pharmacopeial standards, it is designated as Famotidine EP Impurity I or Famotidine Impurity K, acknowledging its status as a significant degradation product in famotidine formulations [3] [4]. The compound exhibits limited solubility in aqueous systems (approximately 2.7 g/L in water) and organic solvents like ethanol and methanol, requiring dissolution in dimethyl sulfoxide (DMSO) for analytical and research applications [7] [3]. Its solid-state characteristics include a melting point range of 83-86°C and decomposition at higher temperatures (85-95°C), necessitating storage at -20°C to maintain stability [4] [7].

Table 2: Systematic and Common Nomenclature Terms

Nomenclature TypeName
Systematic IUPAC Name3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide
Common Pharmaceutical NameFamotidine Sulfoxide
Pharmacopeial DesignationFamotidine EP Impurity I
Alternative Chemical Name3-[[[2-[(Aminoiminomethyl)amino]-4-thiazolyl]methyl]sulfinyl]-N-(aminosulfonyl)propanimidamide

Historical Context in Pharmaceutical Chemistry

This compound emerged as a metabolite of significance during the pharmacological development and clinical utilization of famotidine, a histamine H₂-receptor antagonist approved in 1986 [2]. Its identification coincided with advancing analytical techniques in the late 1980s and 1990s that enabled precise characterization of drug metabolites and degradation pathways. The compound is formed through oxidative metabolism of famotidine, specifically via the sulfoxidation of the parent drug's thioether moiety (-S-) to the sulfoxide (-SO-) functionality [1] [6]. This biotransformation occurs primarily in hepatic systems, mediated by cytochrome P450 enzymes, establishing the compound as a principal circulating metabolite in humans receiving famotidine therapy [3].

The compound gained regulatory importance when identified as a degradation product in pharmaceutical formulations of famotidine, particularly under oxidative stress conditions or during long-term storage [4]. This recognition led to its formal designation as Famotidine Impurity K in quality control frameworks, necessitating strict chromatographic monitoring during drug manufacturing to ensure final product purity and compliance with International Council for Harmonisation (ICH) guidelines [4] [7]. Analytical synthesis of the compound was developed to provide reference standards for impurity testing, with current commercial availability restricted to research quantities (typically 10mg to 100mg) at premium costs (e.g., $300/10mg, $1380/100mg), reflecting complex synthesis and purification challenges [1] [4]. These purification difficulties stem from its thermal instability and zwitterionic character, requiring specialized techniques like preparative HPLC for isolation in >95% purity [3] [7].

Role as a Histamine H2-Receptor Antagonist

As the sulfoxide metabolite of famotidine, this compound retains affinity for the histamine H₂ receptor but demonstrates reduced antagonistic potency compared to the parent drug. Famotidine itself is a potent competitive antagonist with a dissociation constant (Kd) of 14 nM and an IC₅₀ of 33 nM for inhibiting histamine-stimulated gastric acid secretion [8]. Molecular pharmacological studies reveal that famotidine functions as a biased inverse agonist at the H₂ receptor, suppressing basal receptor activity by approximately 75% while exhibiting partial agonist activity for β-arrestin recruitment (EC₅₀ = 105 nM) [8]. This nuanced pharmacology translates to effective suppression of gastric acid secretion through inhibition of the Gₛ-mediated cAMP production pathway in parietal cells.

The oxidation of famotidine's thioether to the sulfoxide metabolite fundamentally alters its receptor interaction. The sulfoxide introduces molecular asymmetry (creating a chiral center) and modifies electronic distribution, which collectively reduce binding affinity for the H₂ receptor [6]. Consequently, the sulfoxide metabolite demonstrates substantially diminished acid-suppression efficacy compared to native famotidine. This metabolic transformation represents a key inactivation pathway, contributing to famotidine's duration of action and necessitating specific dosing regimens for the parent drug to maintain therapeutic efficacy [3] [6]. Beyond gastric acid modulation, research indicates that famotidine and related compounds may exhibit off-target effects, including inhibition of histamine-induced mast cell activation and unexpected antiviral activity against HIV in vitro, though these effects remain less characterized for the sulfoxide metabolite specifically [8].

Table 3: Receptor Binding and Functional Activity Comparison

Pharmacological ParameterFamotidineSulfoxide Metabolite
Primary TargetHistamine H₂ receptorHistamine H₂ receptor
MechanismBiased inverse agonistReduced antagonism
Binding Affinity (Kd)14 nMNot fully characterized (reduced)
Acid Secretion Inhibition (IC₅₀)33 nMHigher than parent (reduced potency)
β-arrestin Recruitment (EC₅₀)105 nMUnknown
Therapeutic SignificanceActive drugPredominantly metabolic inactivation product

Properties

CAS Number

90237-03-9

Product Name

3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine

IUPAC Name

3-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfinyl]-N'-sulfamoylpropanimidamide

Molecular Formula

C8H15N7O3S3

Molecular Weight

353.5 g/mol

InChI

InChI=1S/C8H15N7O3S3/c9-6(15-21(12,17)18)1-2-20(16)4-5-3-19-8(13-5)14-7(10)11/h3H,1-2,4H2,(H2,9,15)(H2,12,17,18)(H4,10,11,13,14)

InChI Key

LAZSSGBZNCVJCB-UHFFFAOYSA-N

SMILES

C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N

Synonyms

3-[2-(Diaminomethyleneamino)-1,3-thiazol-4-ylmethylsulphinyl]-N-sulphamoylpropanamidine Famotidine Sulfoxide

Canonical SMILES

C1=C(N=C(S1)N=C(N)N)CS(=O)CCC(=NS(=O)(=O)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.